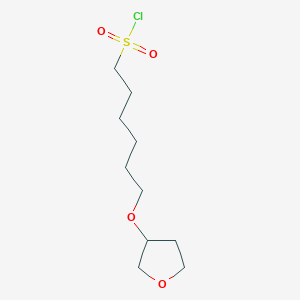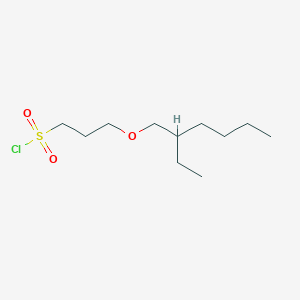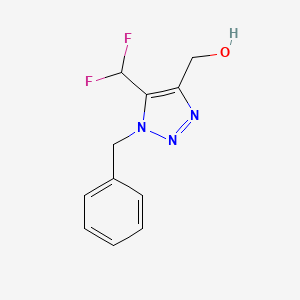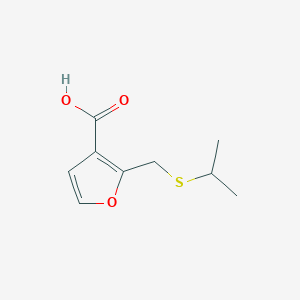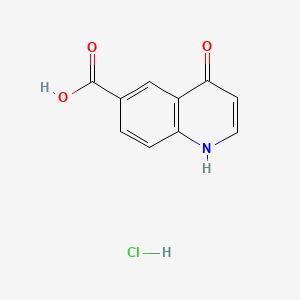
4-Oxo-1,4-dihydroquinoline-6-carboxylicacidhydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-oxo-1,4-dihydroquinoline-6-carboxylic acid hydrochloride is a chemical compound belonging to the quinolone family Quinolones are known for their broad spectrum of biological activities, including antibacterial, antiviral, and anticancer properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-1,4-dihydroquinoline-6-carboxylic acid hydrochloride typically involves the Gould-Jacobs reaction. This reaction starts with the condensation of an aniline derivative with ethyl ethoxymethylenemalonate, followed by cyclization and decarboxylation steps to form the quinoline core . The final product is obtained by treating the intermediate with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound often employs a similar synthetic route but on a larger scale. The process involves optimizing reaction conditions such as temperature, solvent, and catalyst to achieve high yields and purity. Flow chemistry and continuous production methods are also explored to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
4-oxo-1,4-dihydroquinoline-6-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming hydroxyquinolines.
Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Hydroxyquinolines.
Substitution: Halogenated, nitrated, and sulfonated quinolines.
科学的研究の応用
4-oxo-1,4-dihydroquinoline-6-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.
Biology: Investigated for its potential as an antibacterial and antiviral agent.
Medicine: Explored for its anticancer properties and as a lead compound for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 4-oxo-1,4-dihydroquinoline-6-carboxylic acid hydrochloride involves its interaction with specific molecular targets. For instance, in antibacterial applications, it inhibits DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately causing cell death . In anticancer research, it may interact with various cellular pathways to induce apoptosis or inhibit cell proliferation .
類似化合物との比較
Similar Compounds
4-hydroxy-2-quinolones: Known for their pharmaceutical and biological activities, including antibacterial and anticancer properties.
4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives: Explored for their potential as cannabinoid receptor agonists.
Uniqueness
4-oxo-1,4-dihydroquinoline-6-carboxylic acid hydrochloride stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its analogs .
特性
分子式 |
C10H8ClNO3 |
|---|---|
分子量 |
225.63 g/mol |
IUPAC名 |
4-oxo-1H-quinoline-6-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H7NO3.ClH/c12-9-3-4-11-8-2-1-6(10(13)14)5-7(8)9;/h1-5H,(H,11,12)(H,13,14);1H |
InChIキー |
URAYXLHFRLIIKW-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)C=CN2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





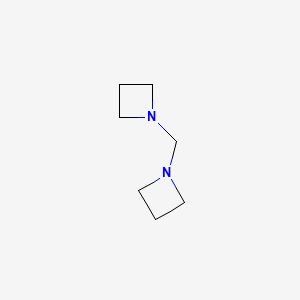
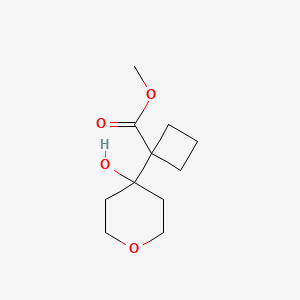
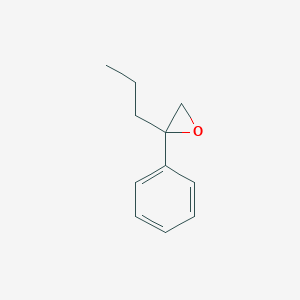
![1-[(4-ethylphenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13624661.png)
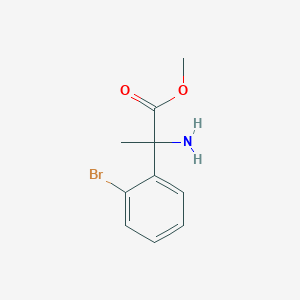
![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-pyrazole-4-carboxylic acid](/img/structure/B13624671.png)
